molecular formula C23H26N2S2 B11180871 (4-butylphenyl)(4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)amine

(4-butylphenyl)(4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)amine

Cat. No.: B11180871
M. Wt: 394.6 g/mol
InChI Key: NXVDRXGABDSLIP-UHFFFAOYSA-N
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Description

(4-butylphenyl)(4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)amine is a complex organic compound that features a unique structure combining a butylphenyl group and a dithioloquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-butylphenyl)(4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the dithioloquinoline core, followed by the introduction of the butylphenyl group through a series of substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product efficiently and cost-effectively.

Chemical Reactions Analysis

Types of Reactions

(4-butylphenyl)(4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce amine-functionalized compounds.

Scientific Research Applications

Chemistry

In chemistry, (4-butylphenyl)(4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological macromolecules can provide insights into new therapeutic targets and drug development.

Medicine

In medicinal chemistry, the compound’s structure can be modified to enhance its pharmacological properties. Researchers may explore its potential as an anti-cancer agent, anti-inflammatory compound, or other therapeutic applications.

Industry

In industry, this compound can be used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of (4-butylphenyl)(4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)amine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with a simpler structure.

    Dithioloquinoline derivatives: Compounds with similar core structures but different substituents.

Uniqueness

What sets (4-butylphenyl)(4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)amine apart is its combination of a butylphenyl group and a dithioloquinoline moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and medicinal chemistry.

Properties

Molecular Formula

C23H26N2S2

Molecular Weight

394.6 g/mol

IUPAC Name

N-(4-butylphenyl)-4,4,7-trimethyl-5H-dithiolo[3,4-c]quinolin-1-imine

InChI

InChI=1S/C23H26N2S2/c1-5-6-7-16-9-11-17(12-10-16)24-22-20-18-13-8-15(2)14-19(18)25-23(3,4)21(20)26-27-22/h8-14,25H,5-7H2,1-4H3

InChI Key

NXVDRXGABDSLIP-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)N=C2C3=C(C(NC4=C3C=CC(=C4)C)(C)C)SS2

Origin of Product

United States

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